Valdetamide

Übersicht

Beschreibung

Valdetamide, auch bekannt als 2,2-Diethyl-4-pentenamid, ist eine beruhigende und hypnotische Verbindung. Es ist bekannt für seine schnelle Resorption und relativ kurze Halbwertszeit von 6-11 Stunden. This compound wird hauptsächlich nach dem Abbau im Stoffwechsel über die Nieren ausgeschieden .

Wirkmechanismus

Target of Action

Valdetamide, also known as Epinoval, is primarily a GABA modulator . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability throughout the nervous system.

Mode of Action

As a GABA modulator, this compound likely enhances the effect of GABA at the GABA_A receptor, which results in increased inhibitory effects of GABAergic signals . This can lead to effects such as sedation, relaxation, and reduction of anxiety.

Pharmacokinetics

This compound is quickly absorbed after oral intake . It has a blood half-life of 6-11 hours, indicating that it remains in the body for a significant period before being metabolized . Most of it is excreted by the kidneys after metabolic degradation . .

Result of Action

The primary result of this compound’s action is the management of conditions involving smooth muscle spasms, including spastic constipation, dysmenorrhea, and gastrointestinal tract cramping . It is also used as a sedative/hypnotic .

Biochemische Analyse

Biochemical Properties

Valdetamide plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the gamma-aminobutyric acid (GABA) receptors, where this compound acts as an agonist, enhancing the inhibitory effects of GABA. This interaction leads to the sedative and hypnotic effects observed with this compound use .

Cellular Effects

This compound influences various types of cells and cellular processes. In neuronal cells, it enhances the inhibitory neurotransmission by increasing the activity of GABA receptors. This results in a calming effect on the nervous system, reducing anxiety and inducing sleep. Additionally, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of GABAergic neurons .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the GABA receptors in the brain. By acting as a GABA receptor agonist, this compound increases the influx of chloride ions into the neurons, leading to hyperpolarization and reduced neuronal excitability. This mechanism is responsible for its sedative and hypnotic effects. This compound also influences enzyme activity, particularly those involved in neurotransmitter synthesis and degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits a rapid onset of action due to its quick absorption and interaction with GABA receptors. Over time, the compound undergoes metabolic degradation, leading to a decrease in its concentration and effects. Long-term studies have shown that prolonged use of this compound can lead to tolerance, requiring higher doses to achieve the same therapeutic effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound produces mild sedative effects, while higher doses result in pronounced sedation and hypnosis. Threshold effects have been observed, where a minimum dose is required to achieve noticeable effects. At very high doses, this compound can cause adverse effects such as respiratory depression and loss of motor coordination .

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic reactions. The phase I reactions involve oxidation, reduction, and hydrolysis, while phase II reactions include conjugation with glucuronic acid and sulfate. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes, which play a crucial role in the biotransformation of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, this compound accumulates in the central nervous system, where it exerts its pharmacological effects .

Subcellular Localization

This compound is primarily localized in the neuronal cells, particularly in the synaptic clefts where GABA receptors are abundant. Its activity is influenced by its localization, as it needs to be in close proximity to the GABA receptors to exert its effects. Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Valdetamide kann durch die Reaktion von Diethylacetonitril mit Kalium in trockenem Ether synthetisiert werden. Diese Reaktion beinhaltet die schrittweise Zugabe von Kalium zu Diethylacetonitril, was zur Entwicklung von Wasserstoff und zur Bildung von this compound führt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) zur Trennung und Reinigung der Verbindung. Die mobile Phase in diesem Verfahren enthält Acetonitril, Wasser und Phosphorsäure .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Valdetamide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Die Reduktion von this compound kann zu primären Aminen führen.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, was zur Bildung verschiedener substituierter Amide führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine und Alkohole werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Primäre Amine.

Substitution: Substituierte Amide.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Valdetamide has been explored for its potential antiviral effects, particularly against viral infections like COVID-19. Research indicates that compounds similar to this compound may inhibit viral replication mechanisms. For instance, a study highlights the effectiveness of niclosamide (related to this compound) in preventing the progression of COVID-19 by targeting viral entry and replication pathways .

Hepatic Metabolism Studies

This compound has been utilized in studies examining hepatic metabolism. In vivo studies demonstrated that administering this compound to rats increased the relative liver weight and enhanced the production of hepatic microsomes and cytochromes P-450 and b5. This suggests its role in modulating liver enzyme activity, which is crucial for drug metabolism .

Toxicity Assessment

This compound's effects on liver function have been documented through toxicity assessments. Administration of this compound at varying doses revealed alterations in liver enzyme concentrations, indicating a potential hepatotoxic profile at high doses. For instance, a single subcutaneous dose of 400 mg/kg resulted in reduced cytochrome P-450 concentrations in the hepatic endoplasmic reticulum .

Pharmacokinetic Studies

Pharmacokinetic studies involving this compound have provided insights into its absorption, distribution, metabolism, and excretion (ADME). These studies are critical for understanding how this compound behaves within biological systems and its implications for therapeutic use .

Case Study 1: Hepatic Effects in Rats

A study conducted on rats administered with 0.15% and 0.3% this compound in drinking water over ten days showed significant increases in liver weight and cytochrome concentrations. This study is pivotal for understanding the compound's impact on liver function and potential applications in pharmacology .

| Dosage (mg/kg) | Relative Liver Weight (%) | Cytochrome P-450 Concentration (μmol/g) |

|---|---|---|

| 0 | Baseline | Baseline |

| 400 | Increased | Decreased |

Case Study 2: Antiviral Efficacy

In vitro studies have shown that this compound can disrupt viral replication processes similar to those observed with niclosamide. This positions it as a candidate for further research into antiviral therapies .

Vergleich Mit ähnlichen Verbindungen

- Diethylallylacetamide

- Epinoval

- Novonal

Comparison: Valdetamide is unique due to its specific structure, which includes a 2,2-diethyl-4-pentenamide moiety. This structure imparts distinct pharmacological properties, such as rapid absorption and a relatively short half-life. Compared to similar compounds, this compound has a more pronounced sedative effect and a shorter duration of action .

Biologische Aktivität

Valdetamide, also known by its chemical name N-(β-D-galactopyranosyl)-thiosemicarbazide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

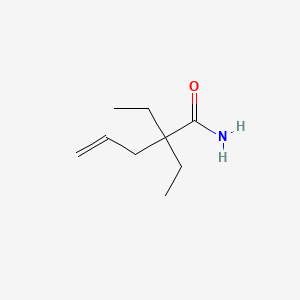

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 185.25 g/mol. Its structure includes a thiosemicarbazide moiety that contributes to its biological activity. The compound's structure can be represented as follows:

Antibacterial Activity

This compound has shown promising antibacterial properties in various studies. The compound was tested against multiple bacterial strains, including Salmonella and E. coli, demonstrating both bactericidal and bacteriostatic effects.

In Vitro Studies

A study highlighted that this compound exhibited significant antibacterial activity against Salmonella infections in lambs and colipathogenic E. coli serotypes. The results indicated a pronounced effect at certain concentrations, confirming its potential as an effective antibacterial agent .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Activity Type | Concentration Tested | Result |

|---|---|---|---|

| Salmonella | Bactericidal | 100 µg/mL | Positive |

| E. coli (colipathogenic) | Bacteriostatic | 50 µg/mL | Positive |

| Staphylococcus aureus | Inactive | - | Negative |

Antiviral Activity

Recent investigations have also suggested that this compound possesses antiviral properties. It was evaluated for its effectiveness against H1N1 neuraminidase, where it showed significant binding affinity.

Molecular Interaction Studies

In silico docking studies revealed that this compound interacts with viral proteins through hydrogen bonding and hydrophobic interactions, indicating its potential as an antiviral agent.

Table 2: Binding Affinity of this compound with H1N1 Neuraminidase

| Ligand | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | H1N1 Neuraminidase | -6.6 |

| Reference Compound | H1N1 Neuraminidase | -6.7 |

Toxicity Profile

The toxicity profile of this compound has been assessed using various predictive models. The results indicate a low probability of toxic effects, making it a candidate for further pharmacological studies.

Table 3: Toxicity Predictions for this compound

| Compound | Probability of Toxicity (Pa) | Probability of Non-Toxicity (Pi) |

|---|---|---|

| N-(β-D-galactopyranosyl)-thiosemicarbazide | 0.004 | 0.544 |

Case Study 1: Antibacterial Efficacy

In a controlled study involving lambs infected with Salmonella, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This study supports the compound's use as a therapeutic agent in veterinary medicine.

Case Study 2: Antiviral Potential

A laboratory study assessed the antiviral efficacy of this compound against H1N1 influenza virus. The compound showed effective inhibition of viral replication in vitro, suggesting its potential application in treating viral infections.

Eigenschaften

IUPAC Name |

2,2-diethylpent-4-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-4-7-9(5-2,6-3)8(10)11/h4H,1,5-7H2,2-3H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMDVEFCNVDZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC=C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199210 | |

| Record name | Valdetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-48-1 | |

| Record name | 2,2-Diethyl-4-pentenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valdetamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valdetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valdetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALDETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X50HHA8FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.